REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])(=[O:5])[C:2]([CH3:4])=[CH2:3].C1C=C(Cl)C=C(C(OO)=[O:20])C=1.O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH:10]1[O:20][CH2:11]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
4-pentenyl methacrylate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC=C
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed several times with a dilute solution of potassium carbonate
|
Type
|
WASH
|
Details
|
The reaction product was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
A pure product was isolated by column chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |